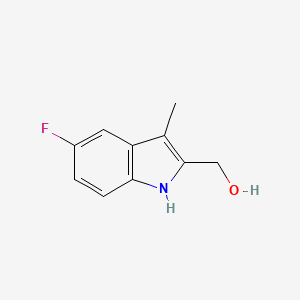
(5-fluoro-3-methyl-1H-indol-2-yl)methanol
説明
(5-fluoro-3-methyl-1H-indol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound (5-fluoro-3-methyl-1H-indol-2-yl)methanol and its derivatives have been extensively studied for their synthesis and characterization. One research focuses on the synthesis of related compounds, such as (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, exploring methods to ensure Friedel Crafts acylation catalyzed by AlCl3 occurs in the 3-position of the indole. This process avoids the need for high anhydrous and anaerobic requirements when protected by RMgX reagent (Cheng, 2012).
Another study delves into the synthesis and antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from similar compounds. This research contributes to the understanding of the compound's potential medical applications (Narayana et al., 2009).
Methylation Processes
The compound is also studied in the context of methylation processes. For instance, research on the ring-methylation of pyrrole or indole using supercritical methanol has been conducted, which provides insights into the selective methylation of indole at the C3 position. This study claims that the ring-methylation of indole using supercritical methanol proceeds via (1H-indol-3-yl)methanol (Kishida et al., 2010).
Chemical Synthesis and Biological Evaluation
There's also research focused on the synthesis and biological evaluation of new derivatives. For example, a study synthesized and evaluated the antimicrobial activity of 2-(5-fluoro-2-methyl-lH-inden-3-yl)Acetohydrazide derivatives (Kawde et al., 2015).
Structural Analysis and Theoretical Studies
Structural analysis and theoretical studies of related compounds have also been a focus. One study presents the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. This involves a detailed conformational and molecular structure analysis using X-ray diffraction and DFT calculations (Huang et al., 2021).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological pathways . For instance, some indole derivatives have been found to inhibit the influenza A virus , suggesting that they may interfere with viral replication pathways.
Result of Action
It is known that indole derivatives can exhibit a variety of biological activities . For instance, some indole derivatives have been found to exhibit antiviral activity against the Coxsackie B4 virus .
生化学分析
Biochemical Properties
(5-Fluoro-3-methyl-1H-indol-2-yl)methanol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its indole moiety, which allows it to bind to specific sites on enzymes and proteins, thereby modulating their activity . For instance, it may act as an inhibitor or activator of certain enzymes, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites on enzymes, leading to inhibition or activation of their catalytic activity . Furthermore, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of the compound is important for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
(5-fluoro-3-methyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRLBPLIQUGFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284913 | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-01-7 | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methyl-1H-indole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


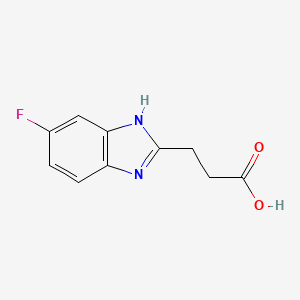
![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)
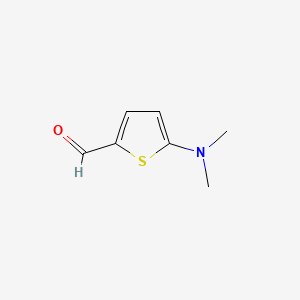
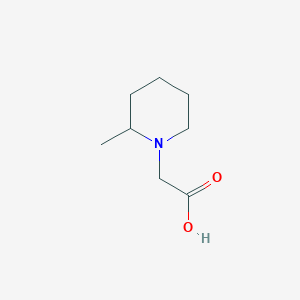
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

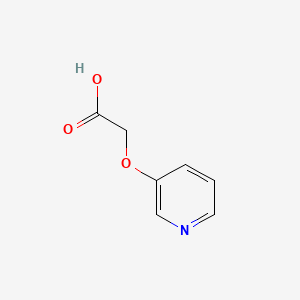
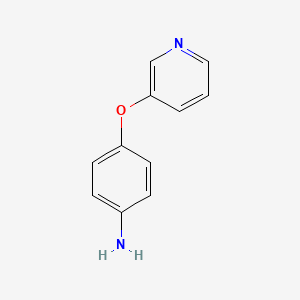
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)
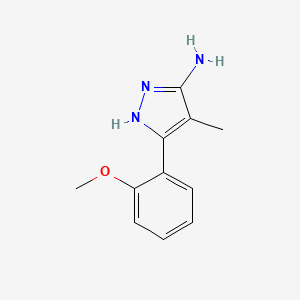
![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)

